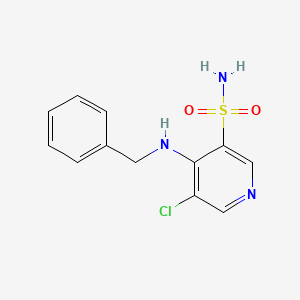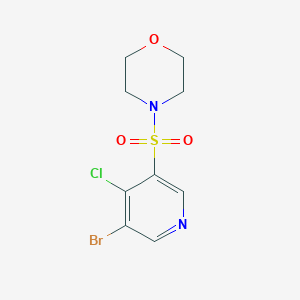
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate is an organic compound that features a tert-butyl ester group, a nitrobenzyl moiety, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a nucleophilic substitution reaction with methylamine to form N-(3-nitrobenzyl)-N-methylamine.
Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Reduction: 2-(N-(3-aminobenzyl)-N-methylamino)acetate.
Hydrolysis: 2-(N-(3-nitrobenzyl)-N-methylamino)acetic acid.
Bromination: 2-(N-(3-nitrobenzyl)-N-methylamino)-2-bromoacetate.
Scientific Research Applications
Tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(N-(3-nitrobenzyl)-N-methylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(N-benzyl-N-methylamino)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl 2-(N-(4-nitrobenzyl)-N-methylamino)acetate: Similar structure but with the nitro group in a different position, affecting its reactivity and interactions.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 2-[methyl-[(3-nitrophenyl)methyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)10-15(4)9-11-6-5-7-12(8-11)16(18)19/h5-8H,9-10H2,1-4H3 |
InChI Key |
UBSWXTVTUPXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B11819468.png)


![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)

![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)








